![molecular formula C15H19N3O4S B2752781 4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid CAS No. 2361680-48-8](/img/structure/B2752781.png)
4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including functional group transformations , cyclization , and sulfonation . Researchers have explored various synthetic routes, optimizing conditions to achieve high yields. Notably, the pinacol boronic ester has been employed as a key building block in the synthesis of this compound .
Chemical Reactions Analysis
- Protodeboronation : The compound’s boronic ester functionality can undergo protodeboronation, leading to the formation of reactive intermediates. This reaction has been catalyzed using radical approaches .
- Hydromethylation : The protocol involving protodeboronation, coupled with a Matteson–CH₂–homologation, enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown .
properties
IUPAC Name |
4-[1-(6-cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c16-10-12-7-8-14(11-17-12)23(21,22)18-9-2-1-4-13(18)5-3-6-15(19)20/h7-8,11,13H,1-6,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDLRVDBCKCZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCCC(=O)O)S(=O)(=O)C2=CN=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid |
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